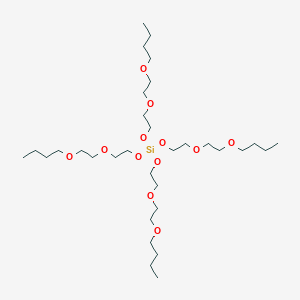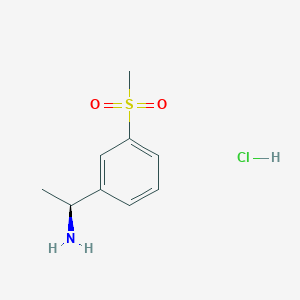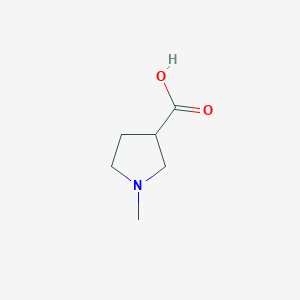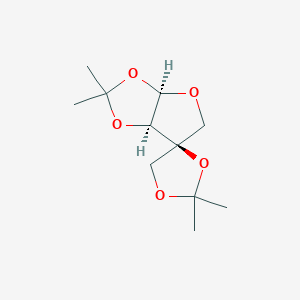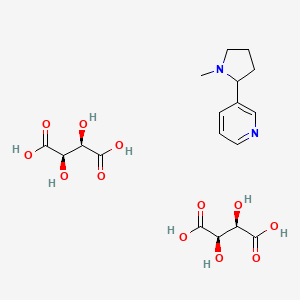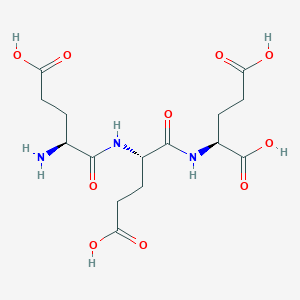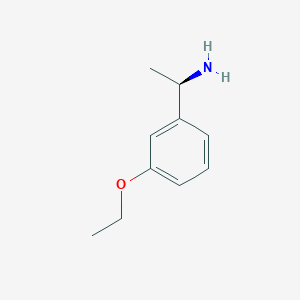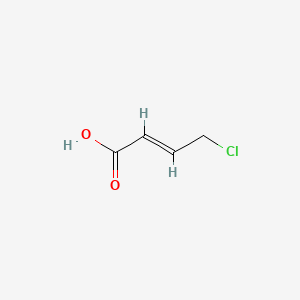
(E)-4-chlorobut-2-enoic acid
Descripción general
Descripción
(E)-4-chlorobut-2-enoic acid is a chemical compound that belongs to the family of unsaturated carboxylic acids. It is also known as crotonic acid chloride or 4-chloro-2-butenoic acid. This chemical compound has gained significant attention in the scientific community due to its wide range of applications.
Aplicaciones Científicas De Investigación
Antioxidant Activities
- Antioxidant Properties : A study investigated the molecular structure and antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and its derivatives, revealing the mechanisms and conditions favoring their antioxidant effects (Ardjani & Mekelleche, 2016).
Synthesis and Characterization
- Synthesis of Analogs : Research on the synthesis of trans and cis isomers of 4-amino-3-halogenobut-2-enoic acids, including 4-chlorobut-2-enoic acid derivatives, aimed to explore their potential as enzyme inhibitors (Allan, Johnston, & Twitchin, 1980).
- Novel Compound Synthesis : Another study focused on the synthesis and spectroscopic characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, including its interaction with DNA and potential as an antioxidant and antitumor agent (Sirajuddin et al., 2015).
Biological and Chemical Applications
- Antibacterial Activities : The utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid in preparing a series of compounds with expected antibacterial activities was explored, highlighting its role as a key starting material for synthesizing various heterocyclic compounds (El-Hashash et al., 2015).
- Cytotoxicity Against Carcinoma Cells : Research into N-maleanilinic acid derivatives, including (E) -4- ((4- methoxy phenyl) amino)-4- oxobut -2- enoic acid, revealed their effectiveness against various carcinoma cells, offering insights into their potential use in cancer treatment (Zayed, El-desawy, & Eladly, 2019).
Catalytic Synthesis
- Microwave-Assisted Synthesis : A study demonstrated an efficient microwave-assisted synthesis of 3-acylacrylic acid building blocks using 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives, outlining a general protocol for the fast preparation of these acids (Tolstoluzhsky et al., 2008).
Propiedades
IUPAC Name |
(E)-4-chlorobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMCUWVZVBDBG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chlorobut-2-enoic acid | |
CAS RN |
16197-90-3 | |
| Record name | 4-Chlorocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016197903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



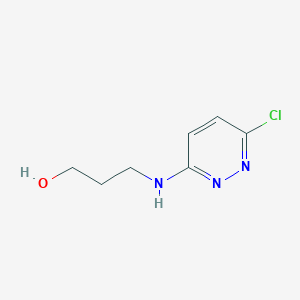
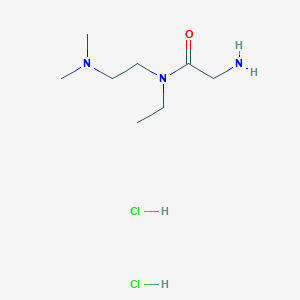
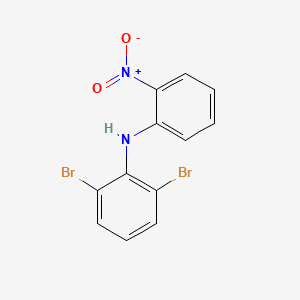
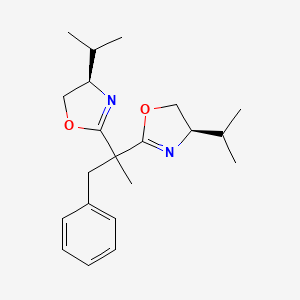
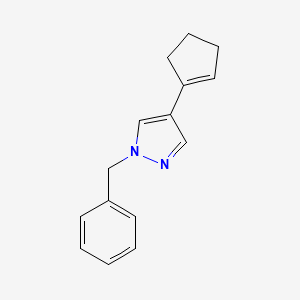
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)
